
2-(1,4-Diazepan-1-yl)propan-1-ol
Overview
Description
Preparation Methods
The synthesis of 2-(1,4-Diazepan-1-yl)propan-1-ol typically involves the reaction of 1,4-diazepane with propylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and yield .
Chemical Reactions Analysis
2-(1,4-Diazepan-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(1,4-Diazepan-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research has explored its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(1,4-Diazepan-1-yl)propan-1-ol can be compared with other similar compounds, such as:
1-(1,4-Diazepan-1-yl)propan-2-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol: Another related compound with additional functional groups that confer different properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research and industry.
Biological Activity
2-(1,4-Diazepan-1-yl)propan-1-ol is a compound that belongs to the class of 1,4-diazepanes, which are known for their diverse biological activities. This compound has garnered attention in various fields including medicinal chemistry, pharmacology, and organic synthesis due to its potential therapeutic applications and interactions with biological systems.
The synthesis of this compound typically involves the reaction of 1,4-diazepane with propylene oxide under controlled conditions. This process yields a compound that can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the development of derivatives with enhanced biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets like enzymes and receptors. These interactions can modulate biochemical pathways, leading to various pharmacological effects. The precise mechanisms depend on the context of use and the specific biological targets involved.
Therapeutic Potential
Research has indicated that this compound may possess several therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further investigation in infectious disease treatment.
- Neuroprotective Properties : Some studies have explored its potential neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, compounds based on diazepane structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
- Anticancer Activity : There is ongoing research into the anticancer potential of this compound and its derivatives. Early findings suggest that they may inhibit cancer cell proliferation through various mechanisms .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Neuroprotective Study : A study demonstrated that a related diazepane derivative improved cell viability in neuroblastoma cells subjected to oxidative stress. The mechanism involved upregulation of antioxidant genes, indicating a protective effect against neurodegeneration .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of synthesized diazepane derivatives against a range of bacterial strains. Results showed significant inhibition zones compared to control groups, suggesting potential use in developing new antibiotics.
- Cytotoxicity Profiles : Research focusing on cytotoxicity revealed that certain diazepane derivatives selectively targeted cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(7-11)10-5-2-3-9-4-6-10/h8-9,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFFRJDGKFITLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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